molecular formula C11H15NO B12950871 (1S,2S)-2-phenoxycyclopentan-1-amine

(1S,2S)-2-phenoxycyclopentan-1-amine

Cat. No.: B12950871
M. Wt: 177.24 g/mol
InChI Key: WEBWXWDQSPNZHG-QWRGUYRKSA-N
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Description

(1S,2S)-2-Phenoxycyclopentan-1-amine is an organic compound characterized by a cyclopentane ring substituted with a phenoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-phenoxycyclopentan-1-amine typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.

    Phenoxy Group Introduction: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the cyclopentane ring.

    Amine Group Introduction: The amine group is introduced through reductive amination or other amination reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-2-phenoxycyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1S,2S)-2-phenoxycyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-2-phenoxycyclopentan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    (1S,2R)-2-phenoxycyclopentan-1-amine: A diastereomer with different stereochemistry.

    (1R,2S)-2-phenoxycyclopentan-1-amine: Another diastereomer with distinct properties.

    (1R,2R)-2-phenoxycyclopentan-1-amine: Yet another diastereomer.

Uniqueness: (1S,2S)-2-phenoxycyclopentan-1-amine is unique due to its specific stereochemistry, which can influence its reactivity, biological activity, and overall properties

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1S,2S)-2-phenoxycyclopentan-1-amine

InChI

InChI=1S/C11H15NO/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11-/m0/s1

InChI Key

WEBWXWDQSPNZHG-QWRGUYRKSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)OC2=CC=CC=C2)N

Canonical SMILES

C1CC(C(C1)OC2=CC=CC=C2)N

Origin of Product

United States

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